molecular formula C9H10N4O2 B14679963 1,3,7-Trimethylpteridine-2,4(1h,3h)-dione CAS No. 32526-79-7

1,3,7-Trimethylpteridine-2,4(1h,3h)-dione

Cat. No.: B14679963
CAS No.: 32526-79-7
M. Wt: 206.20 g/mol
InChI Key: AYNMJWQFQJZDLL-UHFFFAOYSA-N
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Description

1,3,7-Trimethylpteridine-2,4(1h,3h)-dione is a heterocyclic organic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its unique structure, which includes three methyl groups attached to the pteridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethylpteridine-2,4(1h,3h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethylpteridine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydropteridines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinones, each with distinct chemical and biological properties.

Scientific Research Applications

1,3,7-Trimethylpteridine-2,4(1h,3h)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its role in enzyme cofactors and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and fluorescent markers.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethylpteridine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, interference with DNA synthesis, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6-Trimethylpteridine-2,4(1h,3h)-dione
  • 1,3,7-Trimethylxanthine
  • 1,3,7-Trimethyluric acid

Uniqueness

1,3,7-Trimethylpteridine-2,4(1h,3h)-dione is unique due to its specific methylation pattern and its ability to participate in a wide range of chemical reactions. Its structural features confer distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

32526-79-7

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

1,3,7-trimethylpteridine-2,4-dione

InChI

InChI=1S/C9H10N4O2/c1-5-4-10-6-7(11-5)12(2)9(15)13(3)8(6)14/h4H,1-3H3

InChI Key

AYNMJWQFQJZDLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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